molecular formula C10H10BrF B6316363 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene CAS No. 1369790-33-9

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

Cat. No.: B6316363
CAS No.: 1369790-33-9
M. Wt: 229.09 g/mol
InChI Key: WMROBKCDEXNVAN-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, fluorine, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, replacing the bromine or fluorine atoms with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with methoxy or tert-butyl groups, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and selectivity. The cyclopropylmethyl group may also contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-1-fluorobenzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    2-Bromo-4-(cyclopropylmethyl)benzene: Lacks the fluorine atom.

    4-(Cyclopropylmethyl)-1-fluorobenzene: Lacks the bromine atom.

Uniqueness

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is unique due to the combination of bromine, fluorine, and cyclopropylmethyl substituents on the benzene ring. This unique substitution pattern can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROBKCDEXNVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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